![molecular formula C20H18N4O2 B2526617 1-(5-Methyl-7-(3-phenoxyphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethanone CAS No. 932255-28-2](/img/structure/B2526617.png)
1-(5-Methyl-7-(3-phenoxyphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "1-(5-Methyl-7-(3-phenoxyphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethanone" is a derivative of the 1,2,4-triazolo[1,5-a]pyrimidin-7(3H)-one family. This class of compounds has been identified for its potent enzyme inhibition, particularly as selective phosphatidylinositol 3-kinase inhibitors, which are of significant interest in cancer research due to their role in cell growth and survival pathways .
Synthesis Analysis
The synthesis of related 1,2,4-triazolo[1,5-a]pyrimidin-7(3H)-ones involves cyclocondensation reactions, as well as the use of aza-Wittig reactions and subsequent reactions with various amines and alcohols . The synthesis of 5-alkyl(phenyl)-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidin-7-oles, for example, is achieved by cyclocondensation of 3-amino-1,2,4-triazole with 4-methylpent-3-en-2-one . The aza-Wittig reaction is a common method used in the synthesis of these compounds, which involves the reaction of iminophosphorane with phenyl isocyanate to give carbodiimide, followed by reactions with various amines and alcohols .
Molecular Structure Analysis
The molecular structure of triazolopyrimidines is characterized by the presence of a triazole ring fused to a pyrimidine ring. Quantum-chemical calculations have been used to explain the reaction pathways and to predict the energies of possible isomeric heterocyclization products, which is crucial for understanding the molecular structure and reactivity of these compounds .
Chemical Reactions Analysis
Chemical transformations of these compounds include reactions with reagents of diverse electronic nature, which can lead to various substituted derivatives . The tandem aza-Wittig and annulation reactions are also notable, providing a facile approach to synthesize pyrazolo[3,4-d][1,2,4]triazolo[1,5-a]pyrimidine derivatives . Regioselective alkylation reactions have been observed, with the selectivity varying remarkably with the size and shape of the alkylating agents as well as with the reaction temperature .
Physical and Chemical Properties Analysis
The physical and chemical properties of 1,2,4-triazolopyrimidines are influenced by their molecular structure and the substituents on the triazole and pyrimidine rings. These properties are essential for their biological activity and selectivity as enzyme inhibitors. The compounds in this family generally exhibit excellent inhibition of downstream phosphorylation of AKT, which is a key signaling molecule in many cellular processes . The regioselectivity and the electronic nature of the substituents play a significant role in the biological activities of these compounds, including their antiviral and antitumor activities .
Aplicaciones Científicas De Investigación
Heterocyclic Synthesis and Biological Activity
Synthetic Routes and Biological Exploration : Research has highlighted the synthesis of novel pyrazolo[1,5-a]pyrimidine, 1,2,4-triazolo[1,5-a]pyrimidine, and other derivatives incorporating various moieties. These compounds were explored for their antimicrobial effects against certain bacterial and fungal species, indicating their potential in drug development and medicinal chemistry (Abdel‐Aziz et al., 2008).
Utility in Heterocyclic Synthesis : The utility of certain ethanone derivatives in the synthesis of heterocyclic compounds has been reviewed, emphasizing their critical role as intermediates in developing biologically active molecules. This review underscores the importance of such compounds in synthesizing thiophene, oxazole, triazole, and other heterocyclic systems with potential biological and medicinal applications (Salem et al., 2021).
Anti-HIV-1 and Anti-HSV-1 Activities : A study focused on synthesizing 7-(substituted phenyl)-2-substituted-6,7-dihydro-4H-[1,2,4]triazolo[1,5-a] pyrimidin-5-one derivatives and evaluating them for anti-HIV-1 and anti-HSV-1 activities. Some compounds showed complete inhibition of HIV-1 virus proliferation and potential activity against HSV-I, indicating the potential of similar structures in antiviral therapy (Abdel-Hafez et al., 2002).
Potential Inhibitors of Enzymatic Activity : Compounds synthesized from similar structural frameworks have been evaluated as potential inhibitors of 15-lipoxygenase, an enzyme involved in inflammatory processes. Some derivatives showed promising IC50 values, suggesting their utility in developing anti-inflammatory agents (Asghari et al., 2016).
Mecanismo De Acción
Target of Action
The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in the regulation of the cell cycle, and its inhibition is an appealing target for cancer treatment that selectively targets tumor cells .
Mode of Action
The compound interacts with CDK2, inhibiting its activity . This inhibition results in a significant alteration in cell cycle progression
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle progression, a fundamental biochemical pathway in cellular replication . The downstream effects of this inhibition include a reduction in the growth of cancer cells .
Result of Action
The compound’s action results in significant cytotoxic activities against certain cell lines . For instance, it has shown superior cytotoxic activities against MCF-7 and HCT-116 cell lines, and moderate activity against HepG-2 . It also induces apoptosis within HCT cells .
Propiedades
IUPAC Name |
1-[5-methyl-7-(3-phenoxyphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O2/c1-13-18(14(2)25)19(24-20(23-13)21-12-22-24)15-7-6-10-17(11-15)26-16-8-4-3-5-9-16/h3-12,19H,1-2H3,(H,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYUGKKGNSPVTED-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(N2C(=NC=N2)N1)C3=CC(=CC=C3)OC4=CC=CC=C4)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

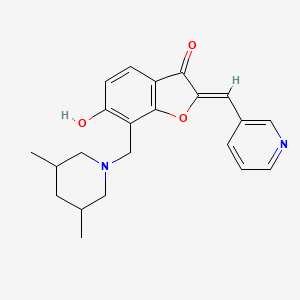
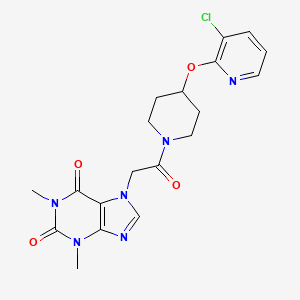
![N-[[(2R)-Oxolan-2-yl]methyl]-N-[(3,4,5-trifluorophenyl)methyl]prop-2-enamide](/img/structure/B2526538.png)
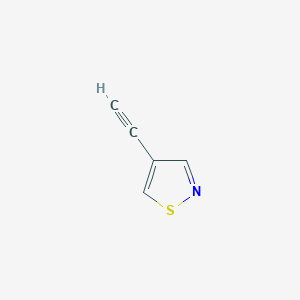
![2-ethoxy-N-[2-(4-nitrophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide](/img/structure/B2526542.png)
![N-{2-[bis(propan-2-yl)amino]ethyl}-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B2526543.png)

![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-hydroxy-2-methyl-4-phenylbutyl)oxalamide](/img/structure/B2526547.png)
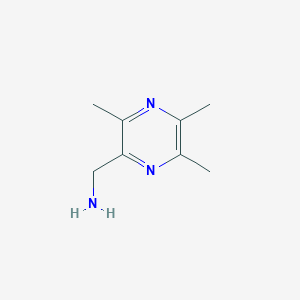

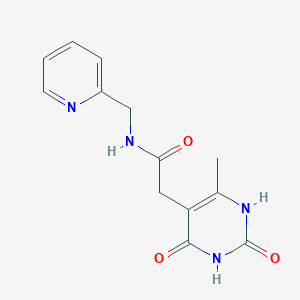
![9-Methyl-N-[(1-thiophen-3-ylcyclopentyl)methyl]purin-6-amine](/img/structure/B2526552.png)

![Methyl 2-(2-(2-imino-4-oxothiazolidin-5-yl)acetamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2526555.png)